1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbohydrazide
Description
1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbohydrazide is a pyrazole-based heterocyclic compound featuring a 4-bromophenyl group at position 1, methyl groups at positions 3 and 5, and a carbohydrazide (-CONHNH₂) moiety at position 4 of the pyrazole ring. Its synthesis involves hydrazinolysis of intermediate ethyl esters followed by cyclization reactions, as detailed in .
Properties
IUPAC Name |
1-(4-bromophenyl)-3,5-dimethylpyrazole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O/c1-7-11(12(18)15-14)8(2)17(16-7)10-5-3-9(13)4-6-10/h3-6H,14H2,1-2H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKBLOBJXKJSMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)Br)C)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbohydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction, where a suitable bromophenyl halide reacts with the pyrazole intermediate.
Addition of the Carbohydrazide Group: The final step involves the introduction of the carbohydrazide group at position 4 of the pyrazole ring. This can be achieved through the reaction of the pyrazole intermediate with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbohydrazide may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbohydrazide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the carbohydrazide group.
Condensation Reactions: The carbohydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones and hydrazides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Condensation: Reactions with aldehydes or ketones are typically carried out in ethanol or methanol under reflux conditions.
Major Products
Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the carbohydrazide group.
Condensation: Products include hydrazones and hydrazides.
Scientific Research Applications
1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 3-Bromophenyl vs. 4-Bromophenyl Substitution
The positional isomer 1-[(3-bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid () differs in the bromine substitution (meta vs. para) and the replacement of the carbohydrazide with a carboxylic acid group. Key differences include:
- Steric Considerations : The methylene linker in the 3-bromophenyl analog introduces additional flexibility, which may reduce binding affinity in rigid biological targets.
- Functional Group Impact : The carboxylic acid group (in the isomer) offers different solubility and ionic interactions compared to the carbohydrazide .
Dihydro-Pyrazole Derivatives
Compounds such as 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone () feature a partially saturated pyrazole ring (4,5-dihydro). This modification:
- Substituent Effects : The 4-fluorophenyl group introduces electronegativity, which may enhance metabolic stability compared to the target’s methyl groups .
Heterocyclic Hybrid Systems
describes hybrids like 2-(1-(4-(4-bromophenyl)thiazol-2-yl)-1H-pyrazol-4-yl)benzo[d]oxazole , which incorporate thiazole and benzoxazole moieties. These systems:
- Molecular Weight and Solubility : Larger heterocyclic systems increase molecular weight, which may reduce bioavailability compared to the simpler carbohydrazide derivative .
Substituent Variations in Pyrazole Derivatives
- Fluorophenyl vs. Methyl Groups : Fluorine substituents (e.g., in ) enhance lipophilicity and metabolic stability, whereas methyl groups (in the target) contribute to steric bulk without significant electronic effects.
- Carbohydrazide vs. Carbonitrile/Carboxylic Acid : The carbohydrazide group enables stronger hydrogen bonding, while carbonitrile (e.g., pyrazole-4-carbonitrile in ) offers π-stacking capabilities .
Data Table: Structural and Functional Comparison
Biological Activity
1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbohydrazide is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbohydrazide is . The compound features a pyrazole ring substituted with a bromophenyl group and a carbohydrazide moiety, which is critical for its biological activity.
Biological Activities
1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study involving a series of pyrazoles showed moderate to good activity against various cancer cell lines in the NCI-60 panel, including breast and prostate cancer cells. Specifically, compounds with similar structures demonstrated potent inhibitory effects on cell proliferation, suggesting that 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbohydrazide may also possess anticancer potential .
2. Anti-inflammatory Effects
The anti-inflammatory properties of pyrazoles have been extensively studied. In vitro tests revealed that certain pyrazole derivatives inhibit the increase in intracellular calcium levels induced by platelet-activating factor (PAF), indicating their potential as anti-inflammatory agents. This mechanism suggests that 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbohydrazide could be effective in managing inflammatory conditions .
3. Antimicrobial Activity
Pyrazoles have been reported to exhibit antimicrobial activity against various pathogens. The specific structure of 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbohydrazide may enhance its efficacy against bacteria and fungi. Previous studies have shown that related compounds possess significant antibacterial and antifungal properties, warranting further investigation into this compound's antimicrobial potential .
The biological activities of 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbohydrazide can be attributed to several mechanisms:
- Enzyme Inhibition : Pyrazoles are known to inhibit various enzymes involved in inflammatory pathways and cancer progression. For instance, inhibition of phosphodiesterase (PDE) enzymes has been documented for related compounds .
- Calcium Channel Modulation : The ability to modulate calcium channels is a critical feature for anti-inflammatory agents. The inhibition of calcium influx in response to PAF is a key mechanism .
Case Studies
Several studies have explored the biological activity of pyrazoles:
- Study on Anticancer Activity : A recent investigation assessed the antiproliferative effects of various pyrazole derivatives on different cancer cell lines. The results indicated that certain derivatives inhibited cell growth effectively, suggesting that modifications in the pyrazole structure could enhance anticancer activity .
- Inflammation Model : In an experimental model of inflammation, pyrazole derivatives were administered to observe their effects on inflammatory markers. The results showed a significant reduction in inflammation-related cytokines, supporting their potential use in treating inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
